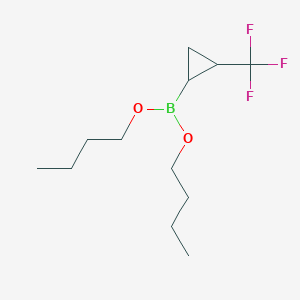

Dibutyl (2-(trifluoromethyl)cyclopropyl)boronate

Description

The exact mass of the compound Dibutyl (2-(trifluoromethyl)cyclopropyl)boronate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dibutyl (2-(trifluoromethyl)cyclopropyl)boronate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dibutyl (2-(trifluoromethyl)cyclopropyl)boronate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dibutoxy-[2-(trifluoromethyl)cyclopropyl]borane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22BF3O2/c1-3-5-7-17-13(18-8-6-4-2)11-9-10(11)12(14,15)16/h10-11H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAYNCGMXRPDCQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CC1C(F)(F)F)(OCCCC)OCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22BF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679064 | |

| Record name | Dibutyl [2-(trifluoromethyl)cyclopropyl]boronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909698-11-9 | |

| Record name | Dibutyl [2-(trifluoromethyl)cyclopropyl]boronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dibutyl [2-(trifluoromethyl)cyclopropyl]boronate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Engineering Chemical Space: A Technical Guide to Trifluoromethyl Cyclopropane Boronic Acid Derivatives in Drug Discovery

Introduction: The Bioisosteric Revolution

The strategic incorporation of fluorine into small molecules remains a cornerstone of modern medicinal chemistry. As a Senior Application Scientist, I frequently observe drug development programs bottlenecked by the poor metabolic stability of lipophilic alkyl groups. In this context, the trifluoromethyl cyclopropane motif has emerged as a superior bioisostere for the tert-butyl group (1)[1]. By replacing a tert-butyl group with a trifluoromethyl cyclopropane, chemists can suppress undesired cytochrome P450-mediated oxidation of C–H bonds while finely tuning lipophilicity and membrane permeability[1].

Historically, the stereoselective installation of this motif was a formidable synthetic challenge. The advent of trifluoromethyl cyclopropane boronic acid derivatives (and their pinacol esters) has revolutionized this space. By marrying the metabolic robustness of the CF3-cyclopropyl group with the synthetic versatility of a boronic acid, we can now generate highly diverse, enantiopure compound libraries—such as analogues of the cardiovascular drug Ticagrelor—from a single, common intermediate (2)[2][3].

Mechanistic Paradigm of Enantioselective Synthesis

The most robust and scalable method for accessing these derivatives is the enantioselective cyclopropanation of trans-alkenyl boronates using trifluorodiazoethane, catalyzed by a chiral copper(I)-bisoxazoline (BOX) complex[2][3].

Cu(I)-catalyzed enantioselective cyclopropanation mechanism for CF3-cyclopropylboronates.

Self-Validating Experimental Protocols: Core Synthesis

My experience in process chemistry dictates that protocols must be self-validating—meaning the physical observables and logical sequencing during the reaction confirm its successful progression.

Protocol 1: Synthesis of 2-Substituted-3-(trifluoromethyl)cyclopropylboronates

Causality-Driven Methodology:

-

Catalyst Activation: In a flame-dried Schlenk flask under argon, dissolve Cu(I) triflate (5 mol %) and chiral tBuBOX ligand (6 mol %) in anhydrous 1,2-dichloroethane (DCE). Stir for 2 hours at room temperature.

-

Causality: The extended stirring time ensures complete complexation of the Cu(I) center by the bidentate BOX ligand. Incomplete complexation leads to a racemic background reaction mediated by unligated, highly Lewis-acidic copper.

-

-

Substrate Introduction: Add the (E)-alkenyl pinacolboronate (1.0 equiv) to the catalyst solution.

-

Causality: Pre-mixing the alkene with the catalyst ensures that as soon as the highly reactive carbene is generated, it is immediately intercepted by the alkene, outcompeting diazo dimerization pathways.

-

-

Diazo Addition: Slowly add a solution of trifluorodiazoethane (1.5 equiv) in DCE via a syringe pump over 4 hours.

-

Validation & Isolation: The reaction should transition from a pale green to a deep brown solution, accompanied by gentle N2 effervescence. Upon cessation of gas evolution, concentrate the mixture and purify via silica gel chromatography.

Downstream Functionalization & Drug Discovery Applications

The true power of the trifluoromethyl cyclopropyl boronate lies in its C–B bond, which serves as a programmable node for divergent functionalization (4)[4].

Divergent downstream functionalization pathways of CF3-cyclopropylboronates.

Protocol 2: Suzuki-Miyaura Cross-Coupling of CF3-Cyclopropylboronates

Causality-Driven Methodology:

-

System Degassing: Combine the CF3-cyclopropylboronate (1.0 equiv), aryl bromide (1.2 equiv), and K2CO3 (3.0 equiv) in a 1,4-dioxane/H2O (4:1) mixture. Sparge with argon for 15 minutes.

-

Causality: Strict deoxygenation is critical. Oxygen not only deactivates the Pd(0) catalyst but also promotes the oxidative homocoupling of the boronate, destroying the valuable starting material.

-

-

Catalyst Addition: Add Pd(dppf)Cl2 (5 mol %) under a positive argon stream.

-

Causality: The bidentate dppf ligand enforces a cis-coordination geometry on the palladium intermediate, which drastically lowers the activation energy required for the sterically demanding reductive elimination of the CF3-cyclopropyl group[2].

-

-

Thermal Activation: Heat the reaction to 90 °C for 12 hours.

-

Causality: The bulky CF3 group and the sp3-hybridized cyclopropyl carbon make transmetalation sluggish at room temperature. Thermal energy is required to drive the catalytic cycle to completion.

-

Quantitative Physicochemical Profiling

Understanding the electronic nature of the trifluoromethyl cyclopropyl group is essential for rational drug design. The group exhibits a predominantly inductive electron-withdrawing effect, with minimal resonance contribution. This unique profile makes it ideal for modulating the pKa of adjacent pharmacophores without disrupting their aromatic electronics[4].

Table 1: Hammett Substituent Constants for Fluorinated Cycloalkyl Groups

| Substituent | σ_meta | σ_para | Primary Electronic Effect |

| Trifluoromethyl Cyclopropyl (CF₃-cyclopropyl) | 0.08 | 0.08 | Inductive Electron-withdrawing |

| Trifluoromethyl Cyclobutyl (CF₃-cyclobutyl) | 0.04 | 0.02 | Inductive Electron-withdrawing |

| tert-Butyl (Common Reference) | -0.10 | -0.20 | Electron-donating |

Data synthesized from established physicochemical evaluations (4)[4].

References

- Source: National Institutes of Health (NIH)

- Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates (Secondary Link)

- Buy (2-(Trifluoromethyl)cyclopropyl)

- Source: PubMed Central (PMC)

Sources

- 1. Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Buy (2-(Trifluoromethyl)cyclopropyl)benzene [smolecule.com]

Technical Guide: Chemical Structure & Utility of Dibutyl [2-(trifluoromethyl)cyclopropyl]boronate

Executive Summary

Dibutyl [2-(trifluoromethyl)cyclopropyl]boronate (CAS: 909698-11-9) is a specialized organoboron building block used primarily in the synthesis of trifluoromethyl-substituted cyclopropanes—a high-value scaffold in modern medicinal chemistry.[1]

This compound serves as a bifunctional reagent :

-

The Boronate Ester: Acts as a nucleophile in Suzuki-Miyaura cross-coupling reactions, allowing the attachment of the cyclopropyl core to aryl or heteroaryl systems.

-

The Trifluoromethyl Group (

): Provides metabolic stability and enhanced lipophilicity, acting as a bioisostere for isopropyl or tert-butyl groups in drug candidates.[1]

Unlike the more common pinacol esters (

Structural Analysis & Stereochemistry

Chemical Architecture

The molecule consists of a cyclopropane ring substituted at the C1 and C2 positions. The high ring strain of the cyclopropane (~27.5 kcal/mol) combined with the electron-withdrawing nature of the

| Feature | Description | Impact on Reactivity |

| Core Scaffold | Cyclopropane ( | High strain energy; "banana bonds" with high p-character allow conjugation with the boron empty orbital.[1] |

| Substituent 1 | Trifluoromethyl ( | Strong |

| Substituent 2 | Dibutyl Boronate ( | Lewis acidic center.[1] The butyl chains are less sterically hindering than pinacol, making the boron more accessible for transmetallation but also more susceptible to hydrolysis. |

Stereoisomerism: Cis vs. Trans

The relative configuration of the

-

Trans-isomer: Thermodynamically favored and most common in catalytic synthesis.[1] The substituents are on opposite faces of the ring, minimizing steric repulsion.

-

Cis-isomer: Often requires specialized directing groups or enzymatic catalysis (e.g., engineered protoglobins) to synthesize selectively.[1][2]

Note on Stability: The dibutyl ester is hydrolytically less stable than the cyclic pinacol ester. It exists in equilibrium with the boronic acid in the presence of moisture, which can be advantageous when the free acid is the required species for coupling.

Synthetic Pathways[3][4][5][6][7][8]

The synthesis of dibutyl [2-(trifluoromethyl)cyclopropyl]boronate generally follows a transition-metal catalyzed cyclopropanation strategy.[1] The dibutyl ester is often formed either directly or via transesterification of the boronic acid.

Primary Route: Carbene Transfer to Vinyl Boronates

The most authoritative method involves the reaction of dibutyl vinylboronate with a trifluoromethyl carbene source (derived from trifluorodiazoethane,

Mechanism:

-

Catalyst Activation: A copper (Cu) or Rhodium (Rh) catalyst decomposes the diazo precursor to generate a metal-carbene species.[1]

-

Cyclopropanation: The electrophilic metal-carbene adds across the double bond of the vinyl boronate.

-

Stereocontrol: Ligand design on the metal center dictates the diastereoselectivity (cis vs trans) and enantioselectivity.

Alternative: Transesterification

Researchers often synthesize the stable pinacol ester first for purification, then convert to the dibutyl ester or the free boronic acid for specific applications where the bulky pinacol group retards reactivity.

Reactivity & Applications in Drug Discovery

The dibutyl ester is a "masked" boronic acid.[1] Its primary utility lies in its ability to transfer the 2-(trifluoromethyl)cyclopropyl motif into complex aromatics.[1]

Suzuki-Miyaura Cross-Coupling

The C-B bond is activated by a base (e.g.,

-

Advantage of Dibutyl: The dibutyl groups are more easily displaced by hydroxide or alkoxide bases compared to pinacol, potentially accelerating the formation of the active boronate species in difficult couplings.

-

Target: Synthesis of trifluoromethylated cyclopropyl-arenes (e.g., TRPV1 antagonists).

Oxidation to Cyclopropanols

Treatment with basic hydrogen peroxide (

Experimental Protocols

Protocol: Synthesis via Cyclopropanation (Representative)

Safety Warning: Diazo compounds are potentially explosive and toxic.[1] Perform all reactions behind a blast shield in a well-ventilated fume hood.

Reagents:

-

Dibutyl vinylboronate (1.0 equiv)

-

2,2,2-Trifluorodiazoethane (generated in situ or used as solution, 1.2 - 2.0 equiv)

-

Catalyst: Cu(I)-Box or Rh2(esp)2 (1-5 mol%)[1]

-

Solvent: Dichloromethane (DCM) or

-trifluorotoluene.[1]

Step-by-Step Workflow:

-

Catalyst Prep: In a flame-dried Schlenk tube under Argon, dissolve the Copper(I) catalyst (e.g., Cu(MeCN)4PF6 with a chiral bisoxazoline ligand) in anhydrous DCM.

-

Substrate Addition: Add dibutyl vinylboronate via syringe. Cool the mixture to 0°C.

-

Diazo Addition: Slowly add the solution of 2,2,2-trifluorodiazoethane via a syringe pump over 4 hours. Slow addition is crucial to prevent diazo dimerization.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor consumption of vinyl boronate by TLC or GC-MS.[1]

-

Workup: Quench with saturated

. Extract with DCM.[1] Dry organic layer over -

Purification: The dibutyl ester is sensitive.[1] Rapid filtration through a short pad of silica gel or distillation under reduced pressure is recommended.[1] For higher stability, convert to the pinacol ester or potassium trifluoroborate salt immediately.

Analytical Characterization (Expected Data)

-

NMR: Shift around

-

NMR: Doublet or multiplet around

- NMR: High-field signals (0.5 - 1.5 ppm) for cyclopropyl protons; multiplets for butyl chains (0.9, 1.3, 1.5, 3.8 ppm).

References

-

Parsons, A. T., et al. (2010).[1] "Dibutyl 2-(Trifluoromethyl)cyclopropylboronate as a Useful (Trifluoromethyl)cyclopropyl Donor: Application to Antagonists of TRPV1." Tetrahedron Letters, 51(7), 1009–1011.[1]

-

[5]

-

-

Pérez-Torras, E., et al. (2021).[1] "Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates." Organic Letters, 23(15), 5700–5705.[1]

-

Denton, J. R., et al. (2007).[1][6] "Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes." Organic Letters, 9(14), 2625–2628.[1]

-

Schaus, L., et al. (2023).[1][2][7] "Protoglobin-Catalyzed Formation of cis-Trifluoromethyl-Substituted Cyclopropanes by Carbene Transfer." Angewandte Chemie International Edition, 62(4), e202208936.[1]

Sources

- 1. Dibutyl (2-(trifluoromethyl)cyclopropyl)boronate - CAS:909698-11-9 - Sunway Pharm Ltd [3wpharm.com]

- 2. escholarship.org [escholarship.org]

- 3. scispace.com [scispace.com]

- 4. Silver-catalyzed direct conversion of epoxides into cyclopropanes using N-triftosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]

- 7. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]

Applications of Fluorinated Cyclopropyl Boronates in Medicinal Chemistry: A Technical Guide to Synthesis, Bioisosterism, and Late-Stage Diversification

Executive Summary

The integration of fluorine into sp³-rich scaffolds represents a cornerstone of modern drug discovery. Among these, fluorinated cyclopropanes—particularly trifluoromethyl (CF₃) and fluoromethyl (CH₂F) variants—have emerged as privileged bioisosteres capable of modulating lipophilicity, enhancing metabolic stability, and rigidifying pharmacophores[1][2]. However, the modular installation of these motifs into complex drug-like molecules has historically been constrained by synthetic bottlenecks.

Fluorinated cyclopropyl boronates bridge this gap. By combining the unique physicochemical properties of the fluorinated cyclopropane ring with the synthetic versatility of the boronate handle, these intermediates allow medicinal chemists to perform late-stage diversification (e.g., Suzuki-Miyaura cross-coupling, oxidation, amination) with high stereocontrol[3][4]. As a Senior Application Scientist, I have structured this whitepaper to dissect the causality behind the synthesis of these boronates, their bioisosteric utility, and the validated protocols required to deploy them effectively in a drug discovery pipeline.

The Strategic Value of Fluorinated Cyclopropanes

Overcoming Metabolic Vulnerabilities

In medicinal chemistry, the tert-butyl group is frequently used to fill hydrophobic pockets; however, its electron-rich nature makes it highly susceptible to rapid clearance via Cytochrome P450 (CYP450)-mediated oxidation[2]. The trifluoromethylcyclopropyl group serves as a superior, metabolically stable bioisostere. The strong electron-withdrawing nature of the CF₃ group, combined with the inherent ring strain of the cyclopropane, lowers the energy of the Highest Occupied Molecular Orbital (HOMO). This effectively insulates the molecule against both hydrogen atom abstraction and single-electron transfer mechanisms utilized by CYP enzymes[2][5].

Lipophilicity and Polarity Modulation

Converting acyclic alkanes to cyclopropane equivalents typically decreases lipophilicity (logP). However, the introduction of fluorine atoms onto the cyclopropyl ring drastically alters its overall polarity and thermodynamic stability[1][6]. The highly polar C–F bond destabilizes the ring slightly, but geminal or vicinal fluorination patterns can be tuned to achieve precise logP values, allowing chemists to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate without altering its steric bulk[1][6].

Logic flow of bioisosteric replacement from tert-butyl to trifluoromethylcyclopropyl groups.

Mechanistic Insights: Synthesis of Fluorinated Cyclopropyl Boronates

The synthesis of fluorinated cyclopropyl boronates requires precise control over both regio- and stereochemistry. Two primary methodologies have proven highly reliable in the field.

Copper-Catalyzed Enantioselective Cyclopropanation

The most direct route to 2-substituted-3-(trifluoromethyl)cyclopropylboronates involves the copper-catalyzed cyclopropanation of (E)-alkenyl boronates using trifluorodiazoethane (CF₃CHN₂)[3].

-

Causality of Reagents : The copper catalyst, paired with a chiral ligand (often a bisoxazoline derivative), stabilizes the highly reactive electrophilic trifluoromethylcarbene intermediate. The alkenyl boronate acts as the nucleophile. The steric bulk of the pinacol boronate (Bpin) directs the facial attack of the carbene, resulting in high diastereo- and enantiocontrol[3].

Electrophilic Cyclization of Homoallylic Boronates

For fluoromethyl-substituted cyclopropanes, an electrophilic cyclization approach is utilized[7].

-

Causality of Reagents : Homoallylic boronates are inherently poor nucleophiles. To activate them, Phenyllithium (PhLi) is added to form an electron-rich, nucleophilic "ate" complex[7][8]. When exposed to an electrophilic fluorine source like Selectfluor®, the α-carbon of the ate-complex attacks the internal carbon of the terminal double bond, driving a cyclization event that traps the fluorine atom, yielding a fluoromethylated cyclopropyl boronate[7].

Divergent synthetic pathways for accessing distinct fluorinated cyclopropyl boronate scaffolds.

Late-Stage Diversification: The "Boronate Handle"

The true power of cyclopropyl boronates lies in their post-synthetic utility. Unlike simple alkyl boronates, cyclopropyl boronates exhibit a high degree of s-character in the C–B bond (behaving more like an sp² hybridized carbon). This accelerates transmetalation steps in transition-metal-catalyzed reactions, making them highly competent coupling partners[4].

-

Suzuki-Miyaura Cross-Coupling : Readily couples with aryl halides to produce 3-trifluoromethyl-1,2-diarylsubstituted cyclopropanes (analogues of T-type calcium channel blockers)[3][4][9].

-

Oxidation : Treatment with basic hydrogen peroxide smoothly converts the C–B bond to a C–OH bond with retention of stereochemistry, yielding fluorinated cyclopropanols[3].

-

Amination : Copper-catalyzed cross-coupling with electrophilic amine sources yields enantioenriched trifluoromethylated analogues of trans-2-arylcyclopropylamines (e.g., Tranylcypromine analogues)[3][4].

Late-stage diversification workflows leveraging the versatile cyclopropyl boronate handle.

Quantitative Data Summaries

To guide rational drug design, the following tables summarize key physicochemical shifts and synthetic efficiencies associated with these scaffolds.

Table 1: Bioisosteric Comparison of Alkyl vs. Fluorinated Cyclopropyl Groups [1][2]

| Functional Group | Relative Lipophilicity (clogP shift) | CYP450 Metabolic Stability (In Vitro T½) | Steric Volume (ų) |

| tert-Butyl | Baseline (High) | Low (< 15 min) | ~44 |

| Cyclopropyl | -0.5 to -0.8 | Moderate (~40 min) | ~35 |

| CF₃-Cyclopropyl | +0.2 to +0.4 | High (> 120 min) | ~48 |

| CH₂F-Cyclopropyl | -0.1 to +0.1 | High (~90 min) | ~40 |

Table 2: Synthetic Efficiency of Cu-Catalyzed CF₃-Cyclopropyl Boronate Formation [3]

| Substrate (Alkenyl Boronate) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |

| Aryl-substituted (E)-alkenyl Bpin | 75 - 88% | > 20:1 (trans:cis) | 92 - 98% |

| Alkyl-substituted (E)-alkenyl Bpin | 60 - 70% | 15:1 | 85 - 90% |

| Heteroaryl-substituted (E)-alkenyl Bpin | 65 - 80% | > 20:1 | 90 - 95% |

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Analytical checkpoints (NMR) are embedded to confirm intermediate formation before proceeding.

Protocol A: Cu-Catalyzed Enantioselective Synthesis of CF₃-Cyclopropylboronates[3]

Objective: Synthesize enantioenriched 2-aryl-3-(trifluoromethyl)cyclopropylboronates.

-

Preparation of Catalyst Complex : In an argon-filled glovebox, dissolve Cu(I) triflate (5 mol%) and chiral bisoxazoline ligand (6 mol%) in anhydrous dichloromethane (DCM). Stir at room temperature for 2 hours until a homogeneous colored solution forms.

-

Substrate Addition : Add the (E)-alkenyl pinacol boronate (1.0 equiv) to the catalyst solution. Cool the reaction mixture to -20 °C.

-

Carbene Generation : Slowly add a solution of trifluorodiazoethane (CF₃CHN₂, 1.5 equiv) in DCM via a syringe pump over 4 hours. Causality: Slow addition prevents the homocoupling of the diazo compound.

-

Validation Checkpoint : Monitor the reaction via ¹⁹F NMR. The disappearance of the diazo fluorine signal and the appearance of the cyclopropyl CF₃ doublet confirms conversion.

-

Workup : Filter the mixture through a short pad of silica gel, eluting with hexane/ethyl acetate. Concentrate under reduced pressure and purify via flash chromatography.

Protocol B: Electrophilic Fluoromethylation of Homoallylic Boronates[7][8]

Objective: Synthesize fluoromethyl-substituted cyclopropanes via ate-complex cyclization.

-

Ate-Complex Formation : Dissolve the homoallylic pinacol boronate (1.0 equiv) in anhydrous THF under nitrogen. Cool to -78 °C. Dropwise add Phenyllithium (PhLi, 1.05 equiv). Stir for 30 minutes.

-

Validation Checkpoint : Take a 0.1 mL aliquot and analyze via ¹¹B{¹H} NMR. A shift from ~33 ppm (neutral boronate) to ~5 ppm confirms the quantitative formation of the tetrahedral boronate ate-complex[7].

-

Electrophilic Cyclization : Add Selectfluor® (1.2 equiv) suspended in acetonitrile. Allow the reaction to slowly warm to room temperature over 12 hours. Causality: Selectfluor acts as the electrophile, triggering the α-carbon attack on the alkene.

-

Workup : Quench with saturated aqueous NaHCO₃. Extract with ethyl acetate, dry over MgSO₄, and purify via column chromatography.

Protocol C: Late-Stage Suzuki-Miyaura Cross-Coupling[3][4]

Objective: Convert the cyclopropyl boronate into a functionalized aryl-cyclopropane.

-

Reaction Assembly : In a Schlenk tube, combine the fluorinated cyclopropyl boronate (1.0 equiv), aryl bromide (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (3.0 equiv).

-

Solvent Addition : Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).

-

Coupling : Heat the mixture to 80 °C for 16 hours under an argon atmosphere. Causality: The high s-character of the cyclopropyl C-B bond facilitates rapid transmetalation to the Pd(II) center, overcoming the typical sluggishness of sp³-boronates[4].

-

Isolation : Cool to room temperature, dilute with water, and extract with dichloromethane. Purify the target bioisostere via reverse-phase HPLC.

References

-

Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates Source: Organic Letters (via NIH) URL:[Link]

-

Synthesis of Fluoromethyl-Substituted Cyclopropanes by Electrophilic Cyclization of Homoallylic Boronate Intermediates Source: Advanced Synthesis & Catalysis (via Hokkaido University) URL:[Link]

-

Synthesis of Enantioenriched Alkylfluorides by the Fluorination of Boronate Complexes Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

-

Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups Source: Beilstein Journal of Organic Chemistry (via PMC) URL:[Link]

-

Thermodynamics and polarity-driven properties of fluorinated cyclopropanes Source: Beilstein Journal of Organic Chemistry (via PMC) URL:[Link]

-

A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism Source: Baruch S. Blumberg Institute URL:[Link]

-

Metabolically Stable tert-Butyl Replacement Source: Semantic Scholar URL: [Link]

-

Cyclopropane-to-organoboron conversion via C–H and C–C bond activation Source: Chemical Society Reviews (RSC Publishing) URL:[Link]

-

Synthesis of Borylated Orphaned Cyclopropanes through a Boron-Enabled Cycloisomerization Reaction Source: Journal of the American Chemical Society (via PMC) URL:[Link]

-

Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry Source: Docentes FCT NOVA URL: [Link]

Sources

- 1. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Borylated Orphaned Cyclopropanes through a Boron-Enabled Cycloisomerization Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 6. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 1-Bromo-4-(1-trifluoromethyl-cyclopropyl)-benzene | 1227160-18-0 [chemicalbook.com]

Precision Conformational Analysis of Trifluoromethyl Cyclopropanes

Topic: Conformational Analysis of Trifluoromethyl Cyclopropane Rings Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Process Chemists.

From Static Scaffolds to Dynamic Vectors in Drug Design

Executive Summary: The "Escape from Flatland"

The trifluoromethyl cyclopropane (

However, the efficacy of this moiety relies entirely on the precise control of its spatial vector. Unlike flexible alkyl chains, the

The Structural Paradigm: Sterics vs. Electronics

To deploy

Thermodynamic Preference: The Trans-Dominance

In vicinally substituted cyclopropanes, the interaction between the

-

Steric Bulk: The

group is volumetrically similar to an isopropyl or tert-butyl group. Consequently, the trans-configuration is thermodynamically favored by approximately 1.7 – 2.6 kcal/mol over the cis-isomer to minimize -

The Electronic Exception: While rare, cis-preferences can be induced if the vicinal group (

) is an electron-withdrawing group (EWG) capable of favorable dipole alignment or specific London dispersion interactions, though this often requires kinetic trapping during synthesis.

Rotameric Dynamics of the Group

Unlike a methyl group, the

-

Rotational Barrier: The

bond exhibits a rotational barrier. The fluorine atoms prefer a staggered conformation relative to the cyclopropane C-H bonds to minimize torsional strain and maximize hyperconjugative -

Implication: In high-resolution ligand docking, the

should not be modeled as a spinning sphere but as a three-pronged propellor with preferred low-energy states.

Experimental Protocol: Stereoselective Synthesis

Objective: Synthesize trans-1-aryl-2-(trifluoromethyl)cyclopropane with >95% diastereomeric excess (d.e.).

The Rhodium-Catalyzed Carbenoid Route

This protocol utilizes a donor-acceptor carbene transfer, widely regarded as the most robust method for accessing these scaffolds.

Reagents:

-

Precursor: 2,2,2-Trifluorodiazoethane (

) generated in situ (or using a stable surrogate like trifluoroethylamine hydrochloride + -

Substrate: Styrene derivative (e.g., 4-chlorostyrene).

-

Catalyst:

or

Step-by-Step Methodology:

-

Catalyst Loading: Charge a flame-dried Schlenk flask with the styrene substrate (1.0 equiv) and

(0.5 mol%) in anhydrous DCM. -

Slow Addition (Critical): To ensure high diastereoselectivity, the diazo precursor must be kept at a low steady-state concentration. Add the trifluorodiazoethane solution via syringe pump over 4–6 hours at 0°C.

-

Kinetic Control: The slow addition favors the thermodynamic trans-pathway by preventing diazo-dimerization and allowing the metal-carbene to engage the alkene in the lowest energy trajectory.

-

Purification: Concentrate and purify via silica gel chromatography (Hexanes/EtOAc).

Analytical Methodology: The Self-Validating Assignment

Standard

The HOESY Experiment

The definitive method for distinguishing cis from trans isomers in solution is Heteronuclear Overhauser Effect Spectroscopy (HOESY) .

-

Principle: HOESY measures through-space magnetization transfer between

and -

The Diagnostic Signal:

-

Cis-Isomer: Strong NOE correlation observed between the

fluorines and the vicinal proton on the neighboring carbon ( -

Trans-Isomer: Weak or absent NOE correlation to the vicinal proton. Stronger correlation to the geminal proton (

) or ring protons on the opposite face.

-

Data Interpretation Table[3]

| Parameter | Cis-Isomer ( | Trans-Isomer ( |

| Typically upfield (-68 to -72 ppm) | Typically downfield (-64 to -68 ppm) | |

| Larger coupling (8–10 Hz) | Smaller coupling (4–6 Hz) | |

| HOESY Correlation | Strong | Weak/Null |

| Thermodynamic Stability | Kinetic Product (Less Stable) | Thermodynamic Product (More Stable) |

Visualization of Workflows

Stereochemical Assignment Workflow

This diagram outlines the logic flow for determining the absolute configuration of a synthesized

Caption: Logic flow for unambiguous stereochemical assignment using NMR spectroscopy.

Mechanistic Pathway (Rh-Catalysis)

Visualizing the origin of the trans-selectivity during the reaction.

Caption: Reaction pathway illustrating the steric origin of trans-selectivity in Rh-catalyzed cyclopropanation.

References

-

Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007).[3] Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628. Link

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37, 308-319. Link

-

Hajdin, I., et al. (2023).[4][5] Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups. Beilstein Journal of Organic Chemistry, 19, 541–549.[4] Link

-

Ziegler, B. E., et al. (2016).[6] Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Journal of the American Chemical Society, 138, 7460–7463.[6] Link

-

Tinoco, A., et al. (2017). Highly Diastereo- and Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes via Myoglobin-Catalyzed Transfer of Trifluoromethylcarbene.[1][2][7] Journal of the American Chemical Society, 139(15), 5293–5296. Link

Sources

- 1. Protoglobin-Catalyzed Formation of cis-Trifluoromethyl-Substituted Cyclopropanes by Carbene Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Highly diastereo- and enantioselective synthesis of trifluoromethyl-substituted cyclopropanes via myoglobin-catalyzed transfer of trifluoromethylcarbene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. BJOC - Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups [beilstein-journals.org]

- 6. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]

- 7. pubs.acs.org [pubs.acs.org]

Literature review on 2-(trifluoromethyl)cyclopropylboronate synthesis

A Technical Guide on Catalytic Strategies and Protocols

Executive Summary

The 2-(trifluoromethyl)cyclopropylboronate motif represents a high-value pharmacophore in modern drug discovery. It functions as a metabolically stable, conformationally rigid bioisostere for tert-butyl or isopropyl groups, while the boronate handle enables rapid diversification via Suzuki-Miyaura cross-coupling. This guide provides a technical analysis of the synthesis of this scaffold, prioritizing enantioselective transition-metal catalysis and safety-critical protocols for handling trifluorodiazoethane (

Part 1: Structural & Pharmacological Rationale[1]

The Fluorine-Boron Synergy

The incorporation of a trifluoromethyl (

-

Metabolic Stability: The C-F bond strength (approx. 116 kcal/mol) and the steric bulk of the

group block cytochrome P450 oxidation sites, extending the half-life of the parent drug. -

Dipole Modulation: The strong electron-withdrawing nature of the

group polarizes the cyclopropane ring, influencing the pKa of adjacent amines or acidic groups (a "pKa tuner"). -

Synthetic Utility: The boronate ester (typically pinacol or MIDA) at the C1 position serves as a "masked" nucleophile. Unlike unstable cyclopropyl lithium or magnesium species, the boronate is bench-stable and stereochemically robust.

Mechanistic Challenge

The synthesis relies on the cyclopropanation of alkenyl boronates (vinyl boronates) with a trifluoromethyl carbene source. The primary challenge is the electron-deficient nature of the

Part 2: Core Synthetic Methodologies

Method A: Copper-Catalyzed Enantioselective Cyclopropanation (The Gold Standard)

The most authoritative method for generating chiral 2-(trifluoromethyl)cyclopropylboronates involves the use of Copper(I) complexes with chiral bisoxazoline (BOX) ligands. This method offers the highest enantioselectivity (ee > 90%) and diastereoselectivity (trans-selective).

-

Catalyst System: Cu(I) salts (e.g., Cu(MeCN)

PF -

Carbene Source: 2,2,2-Trifluorodiazoethane (

), generated in situ to mitigate explosion risks. -

Mechanism: The Cu(I) coordinates the diazo species, extruding

to form a reactive electrophilic Cu-carbene. The vinyl boronate undergoes attack, forming the cyclopropane ring with high stereocontrol dictated by the ligand's steric pocket.

Method B: Iron-Catalyzed & Biocatalytic Approaches (Sustainable Alternatives)

For researchers prioritizing earth-abundant metals or "green" chemistry:

-

Iron Catalysis: Iron porphyrin complexes have been demonstrated to catalyze this transformation, often utilizing flow chemistry to handle the diazo reagent safely.

-

Biocatalysis: Engineered myoglobin variants (e.g., Mb(H64V,V68A)) can drive this reaction with exceptional turnover numbers (TON) and stereoselectivity, offering a route to specific enantiomers that are difficult to access chemically.

Method C: MIDA Boronate Strategy (Iterative Coupling)

Using N-methyliminodiacetic acid (MIDA) boronates instead of pinacol esters allows for the isolation of highly crystalline, stable intermediates. The MIDA protecting group dampens the Lewis acidity of the boron, potentially reducing side reactions during the sensitive cyclopropanation step.

Part 3: Visualization of Workflows

Diagram 1: Catalytic Cycle & Mechanism

This diagram illustrates the Copper(I) catalytic cycle, highlighting the critical carbenoid formation and the stereodetermining step.

Caption: Cu(I)-catalyzed carbenoid cycle. The chiral ligand environment controls the approach of the vinyl boronate to the electrophilic carbenoid.

Diagram 2: Safety-Critical Workflow (In Situ Generation)

Handling

Caption: In situ generation protocol.

Part 4: Detailed Experimental Protocol

Protocol: Enantioselective Synthesis of trans-2-(Trifluoromethyl)cyclopropylboronate (Cu-BOX Method)

Note: This protocol assumes the use of standard Schlenk techniques under an Argon atmosphere.

1. Reagents & Setup

-

Catalyst: Cu(MeCN)

PF -

Ligand: (S,S)-Ph-BOX (6 mol%)

-

Substrate: Vinylboronic acid pinacol ester (1.0 equiv)

-

Diazo Precursor: 2,2,2-Trifluoroethylamine hydrochloride (1.5 equiv) + NaNO

(1.8 equiv). -

Solvent: Dichloromethane (DCM), anhydrous.

2. Procedure

-

Catalyst Formation: In a flame-dried Schlenk flask, dissolve Cu(MeCN)

PF -

Substrate Addition: Add the vinylboronic acid pinacol ester to the catalyst solution. Cool the mixture to 0°C.

-

In Situ Diazo Generation (The Critical Step):

-

In a separate vessel, dissolve Trifluoroethylamine HCl in water/DCM.

-

Slowly add NaNO

solution at 0°C to generate -

Alternative (Safer): Use a commercially available surfactant-promoted generation kit if available, or transfer the yellow organic layer containing

slowly via syringe pump into the catalyst flask over 4 hours. Do not concentrate this solution.

-

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours. The fading of the yellow color indicates consumption of the diazo species.

-

Workup: Quench with a few drops of acetic acid (to destroy residual diazo). Filter through a pad of celite. Concentrate under reduced pressure.

-

Purification: Flash column chromatography (Hexanes/EtOAc). The product is typically a colorless oil or low-melting solid.

3. Validation Criteria (Self-Checking)

-

NMR Check:

F NMR should show a doublet at -

Stereochemistry: The coupling constant

in

Part 5: Comparative Data Analysis

The following table summarizes the efficiency of different catalytic systems for this specific transformation.

| Catalyst System | Metal Center | Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (ee) | Key Advantage |

| Cu(I) / tBu-BOX | Copper | 75 - 92% | > 20:1 (trans) | 90 - 98% | High stereocontrol; commercially available ligands. |

| Fe(TPP)Cl | Iron | 60 - 80% | Moderate | Low | Low cost; reduced toxicity. |

| Ru(II)-Pheox | Ruthenium | 50 - 70% | High | 80 - 90% | Robust; good for difficult substrates. |

| Mb(H64V,V68A) | Biocatalyst | > 95% | > 99:1 | > 99% | "Green"; extremely high selectivity; limited substrate scope. |

References

-

Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates. Source: Organic Letters (ACS Publications) URL:[Link]

-

Synthesis of trans-2-(trifluoromethyl)cyclopropylboronic acid N-methyliminodiacetic acid (MIDA) ester. Source: PubMed / Beilstein J. Org. Chem. URL:[Link]

-

Biocatalytic Strategy for the Highly Stereoselective Synthesis of CHF2-Containing Trisubstituted Cyclopropanes. (Relevant for methodology on fluorinated cyclopropanes). Source: Angewandte Chemie / NIH URL:[Link]

-

General and Scalable Approach to Trifluoromethyl-substituted Cyclopropanes. Source: ResearchGate / J. Org. Chem. URL:[Link]

-

Catalytic Trifluoromethylation of Aryl- and Vinylboronic Acids. Source: Organic Chemistry Portal / Org. Lett. URL:[Link]

Methodological & Application

Application Note & Protocol: A Robust Synthesis of Dibutyl (2-(trifluoromethyl)cyclopropyl)boronate via Copper-Catalyzed Cyclopropanation

Abstract: This document provides a comprehensive guide for the synthesis of dibutyl (2-(trifluoromethyl)cyclopropyl)boronate, a key building block in modern drug discovery. The trifluoromethyl-substituted cyclopropane motif is of significant interest in medicinal chemistry for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] This protocol details a reliable copper-catalyzed cyclopropanation of an alkenyl boronate with trifluorodiazoethane. We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure, and provide guidance on characterization, safety, and troubleshooting. This application note is intended for researchers, chemists, and drug development professionals seeking to incorporate this valuable synthon into their research programs.

Scientific Rationale and Mechanistic Overview

The strategic introduction of fluorine-containing groups is a cornerstone of modern medicinal chemistry.[3] The trifluoromethyl group, in particular, is prized for its unique electronic properties and metabolic stability.[1] When combined with a cyclopropane ring—a strained carbocycle that acts as a conformationally restricted bioisostere—the resulting trifluoromethyl-cyclopropane scaffold becomes a highly valuable structural motif found in numerous therapeutic compounds.[1][2]

Cyclopropylboronates are exceptionally versatile synthetic intermediates, primarily due to the C-B bond's amenability to a wide array of transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1][4] This allows for the straightforward installation of the trifluoromethyl-cyclopropyl unit onto various aryl or heteroaryl systems.

The described synthesis proceeds via a transition-metal-catalyzed reaction between an alkenyl boronate and a trifluoromethylcarbene precursor. While various catalysts based on rhodium or even myoglobin have been explored, this protocol focuses on a well-established copper(I)-catalyzed system for its accessibility and high efficiency.[1][2][3][5][6][7]

The catalytic cycle is generally understood to proceed through the following key steps:

-

Catalyst Activation: The active Cu(I) catalyst reacts with trifluorodiazoethane to release dinitrogen gas (N₂) and form a highly reactive copper-trifluoromethylcarbene intermediate.

-

Carbene Transfer: The alkenyl boronate substrate coordinates to the copper-carbene complex.

-

Cyclopropanation: The olefinic double bond attacks the carbene carbon, leading to the formation of the three-membered cyclopropane ring.

-

Product Release & Catalyst Regeneration: The cyclopropylboronate product dissociates, regenerating the active Cu(I) catalyst, which can then enter a new catalytic cycle.

Figure 1: Proposed catalytic cycle for the copper-catalyzed cyclopropanation.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the copper-catalyzed cyclopropanation of alkenyl boronates.[1][2]

Materials and Reagents

| Reagent | Formula | Grade | Supplier (Example) | Notes |

| Dibutyl vinylboronate | C₁₀H₂₁BO₂ | >95% | Sigma-Aldrich, TCI | Starting material. Can be synthesized or purchased. |

| Tetrakis(acetonitrile)copper(I) hexafluorophosphate | [Cu(CH₃CN)₄]PF₆ | >97% | Strem, Sigma-Aldrich | Copper(I) catalyst precursor. Handle in a glovebox. |

| (S,S)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) ((S,S)-tBuBOX) | C₁₉H₃₀N₂O₂ | >98% | Strem, Sigma-Aldrich | Chiral ligand for enantioselective synthesis (optional). |

| 2,2,2-Trifluorodiazoethane | CF₃CHN₂ | Solution in solvent | Synthesize in situ | Highly toxic and potentially explosive. Handle with extreme caution. |

| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | Anhydrous, >99.8% | Acros, Sigma-Aldrich | Reaction solvent. Must be dry. |

| Diethyl ether | (C₂H₅)₂O | Anhydrous | Fisher Scientific | For workup and chromatography. |

| Saturated aq. NH₄Cl | NH₄Cl | Reagent | Fisher Scientific | For quenching. |

| Brine | NaCl | Reagent | Fisher Scientific | For washing. |

| Anhydrous Magnesium Sulfate | MgSO₄ | Reagent | VWR | For drying. |

| Silica Gel | SiO₂ | 230-400 mesh | Sorbent Technologies | For column chromatography. |

Equipment

-

Oven-dried Schlenk flasks and glassware

-

Schlenk line or glovebox for inert atmosphere operations

-

Syringe pump for slow addition

-

Magnetic stirrer and stir bars

-

Rotary evaporator

-

Glass column for chromatography

Safety Precautions

-

2,2,2-Trifluorodiazoethane (CF₃CHN₂) is highly toxic and potentially explosive. It should be handled in a well-ventilated fume hood, behind a blast shield. Avoid contact with skin and inhalation. It is typically generated and used in situ or as a dilute solution.[5][7]

-

Copper salts and organoboron compounds should be handled with care. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

All operations should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the degradation of the catalyst and reagents.

Step-by-Step Synthesis Procedure

Note: This procedure describes a general synthesis. For an enantioselective reaction, a chiral ligand like (S,S)-tBuBOX would be added with the copper precursor.[1]

-

Reaction Setup:

-

To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add tetrakis(acetonitrile)copper(I) hexafluorophosphate ([Cu(NCMe)₄]PF₆) (0.05 mmol, 5 mol%).

-

If performing an enantioselective synthesis, add the chiral ligand (e.g., (S,S)-tBuBOX, 0.05 mmol, 5 mol%) at this stage.

-

Evacuate and backfill the flask with argon three times.

-

Under a positive flow of argon, add anhydrous 1,2-dichloroethane (DCE, 15 mL). Stir the mixture for 10-15 minutes at room temperature to allow for catalyst formation.

-

-

Addition of Substrate:

-

Add dibutyl vinylboronate (1.0 mmol, 1.0 equiv) to the catalyst mixture via syringe.

-

-

Slow Addition of Trifluorodiazoethane:

-

Prepare a dilute solution of 2,2,2-trifluorodiazoethane in DCE (e.g., ~0.5 M solution).

-

Using a syringe pump, add the trifluorodiazoethane solution (e.g., 4.0 mL, 2.0 mmol, 2.0 equiv) to the reaction mixture over a period of 6 hours.

-

Rationale: Slow addition is critical to maintain a low concentration of the reactive diazo compound, minimizing side reactions and ensuring safety. A higher excess (up to 4-6 equiv) may be needed to drive the reaction to completion.[1]

-

-

Reaction Monitoring and Completion:

-

Allow the reaction to stir at room temperature. Monitor the consumption of the starting alkenyl boronate by taking small aliquots and analyzing via TLC or GC-MS.

-

The reaction is typically complete after the addition of the diazo compound is finished or a few hours thereafter. Incomplete conversion can make purification difficult as the starting material and product have similar polarities.[1]

-

-

Workup and Extraction:

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

-

Redissolve the residue in diethyl ether (30 mL).

-

Wash the organic layer sequentially with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel.

-

A solvent system of ethyl acetate in hexanes (e.g., 0% to 5% gradient) is typically effective for eluting the product.

-

Combine the product-containing fractions and remove the solvent under reduced pressure to yield dibutyl (2-(trifluoromethyl)cyclopropyl)boronate as an oil.

-

Characterization and Data

The final product should be characterized using standard analytical techniques to confirm its structure and purity.

-

¹H NMR: Expect characteristic multiplets for the cyclopropyl protons and signals corresponding to the butyl groups of the boronate ester.

-

¹³C NMR: Signals for the cyclopropane ring carbons, the carbon bearing the CF₃ group, and the butyl ester carbons will be present.

-

¹⁹F NMR: A singlet or doublet (due to coupling with the adjacent proton) in the typical range for a CF₃ group. This is a key diagnostic tool.

-

¹¹B NMR: A broad singlet characteristic of a boronate ester.

-

Mass Spectrometry (MS): The molecular ion peak or relevant fragments confirming the mass of the product.[2][8]

Representative Data Summary

The following table summarizes typical parameters and expected outcomes for this synthesis.

| Parameter | Value | Rationale/Reference |

| Scale | 1.0 mmol | Standard laboratory scale for methodology development. |

| Catalyst Loading | 5 mol % | A common loading for efficient catalytic turnover.[1] |

| CF₃CHN₂ Equiv. | 2.0 - 4.0 equiv. | Excess is often required to achieve full conversion of the starting material.[1] |

| Reaction Time | 6 - 8 hours | Primarily determined by the duration of the slow addition. |

| Temperature | Room Temperature | The reaction proceeds efficiently under mild conditions. |

| Expected Yield | 60 - 85% | Yields are generally good to excellent, depending on conversion and purification. |

| Diastereoselectivity | >20:1 (trans:cis) | The trans isomer is typically the major product in these reactions.[1][4] |

Workflow and Troubleshooting

Overall Experimental Workflow

Figure 2: Step-by-step experimental workflow for the synthesis.

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (decomposed by air/moisture).2. Insufficient trifluorodiazoethane.3. Impure reagents or solvent. | 1. Ensure rigorous inert atmosphere technique.2. Increase the equivalents of the diazo compound and/or extend the addition time.[1]3. Use freshly purified/anhydrous reagents and solvent. |

| Mixture of Starting Material and Product | Incomplete reaction. | Increase reaction time or the amount of trifluorodiazoethane. If separation is difficult, driving the reaction to full conversion is the best strategy.[1] |

| Low Isolated Yield | 1. Product loss during workup or chromatography.2. Product volatility. | 1. Perform extractions carefully. Ensure correct pH during washes.2. Use care during solvent removal on the rotary evaporator; use a cold water bath if necessary.[9] |

| Formation of Side Products | 1. Diazo compound decomposition.2. Reaction temperature too high. | 1. Ensure slow addition to keep the instantaneous concentration low.2. Maintain the reaction at room temperature. |

Conclusion

The copper-catalyzed cyclopropanation of dibutyl vinylboronate with trifluorodiazoethane is an effective and reliable method for synthesizing dibutyl (2-(trifluoromethyl)cyclopropyl)boronate. This protocol provides a clear pathway for accessing a high-value synthetic intermediate crucial for the development of novel therapeutics. By carefully controlling the reaction conditions, particularly through the slow addition of the diazo reagent under an inert atmosphere, researchers can consistently obtain the desired product in good yield and high diastereoselectivity. The resulting boronate is primed for subsequent functionalization, making it an invaluable tool for medicinal chemistry and drug discovery programs.

References

-

Isla, H., et al. (2021). Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates. Organic Letters, 23(16), 6498–6502. [Link]

-

Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628. [Link]

-

ACS Publications. (2021). Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates. Organic Letters. [Link]

-

Schaus, S. E., et al. (2023). Protoglobin-Catalyzed Formation of cis-Trifluoromethyl-Substituted Cyclopropanes by Carbene Transfer. Angewandte Chemie International Edition, 62(4). [Link]

-

ResearchGate. (n.d.). The synthesis of trifluoromethyl cyclopropanes. [Link]

-

Barata-Vallejo, S., et al. (2025). A Photocatalytic Approach to Radical 1-(Trifluoromethyl)cyclopropanation. ACS Catalysis. [Link]

-

Beier, P., et al. (2020). Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups. Beilstein Journal of Organic Chemistry, 16, 283-290. [Link]

-

Ma, S., et al. (2017). Efficient trifluoromethylation via the cyclopropanation of allenes and subsequent C–C bond cleavage. Organic Chemistry Frontiers, 4(8), 1546-1550. [Link]

-

Duncton, M. A. J., & Singh, R. (2013). Synthesis of trans-2-(trifluoromethyl)cyclopropanes via Suzuki reactions with an N-methyliminodiacetic acid boronate. Organic Letters, 15(17), 4284–4287. [Link]

-

Fasan, R., et al. (2017). Highly Diastereo- and Enantioselective Synthesis of Trifluoromethyl- Substituted Cyclopropanes via Myoglobin-Catalyzed Transfer of Trifluoromethylcarbene. Journal of the American Chemical Society, 139(15), 5425-5428. [Link]

-

Nishiyama, H., et al. (2010). Highly Enantioselective Synthesis of Trifluoromethyl Cyclopropanes by Using Ru(II)–Pheox Catalyst. Angewandte Chemie International Edition, 49(14), 2569-2572. [Link]

-

Fasan, R., et al. (2017). Highly diastereo- and enantioselective synthesis of trifluoromethyl-substituted cyclopropanes via myoglobin-catalyzed transfer of trifluoromethylcarbene. Journal of the American Chemical Society, 139(15), 5425-5428. [Link]

-

Singh, A. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(8), 2568. [Link]

-

Liu, R.-R., et al. (2020). Synthesis of chiral α-trifluoromethyl boronic acids by catalytic homologation. Nature Communications, 11, 4192. [Link]

-

Ito, H., et al. (2023). Synthesis of Fluoromethyl-Substituted Cyclopropanes by Electrophilic Cyclization of Homoallylic Boronate Intermediates. Advanced Synthesis & Catalysis, 365(19), 3241-3247. [Link]

-

Jayarajan, R., et al. (2025). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. Molecules, 30(23), 5028. [Link]

-

ResearchGate. (n.d.). Approved boron-containing drugs. [Link]

-

Kirschning, A., et al. (2018). Automated library synthesis of cyclopropyl boronic esters with diazomethane in a tube in tube flow reactor. Beilstein Journal of Organic Chemistry, 14, 218-225. [Link]

Sources

- 1. Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]

- 4. Synthesis of trans-2-(trifluoromethyl)cyclopropanes via Suzuki reactions with an N-methyliminodiacetic acid boronate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sas.rochester.edu [sas.rochester.edu]

- 6. researchgate.net [researchgate.net]

- 7. Highly diastereo- and enantioselective synthesis of trifluoromethyl-substituted cyclopropanes via myoglobin-catalyzed transfer of trifluoromethylcarbene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]

Copper-catalyzed trifluoromethylation of alkenyl boronates

Application Note: Copper-Catalyzed Trifluoromethylation of Alkenyl Boronates

Strategic Overview

The incorporation of a trifluoromethyl (

This guide details the copper-catalyzed trifluoromethylation of alkenyl boronates. Unlike traditional cross-couplings that often require pre-functionalized halides, this protocol utilizes stable, non-toxic alkenyl boronic acids. We focus on two distinct methodologies:

-

Method A (Electrophilic): Uses Togni’s Reagent II. Preferred for high stereoselectivity and late-stage functionalization.

-

Method B (Radical/Nucleophilic): Uses Langlois Reagent.[1][2] Preferred for cost-efficiency and early-stage scaffold diversity.

Mechanistic Insight

Understanding the catalytic cycle is essential for troubleshooting. The reaction does not follow a simple Suzuki-Miyaura type oxidative addition/reductive elimination pathway. Instead, it operates via a radical-polar crossover mechanism or a high-valent Copper(III) cycle, depending on the reagent.

The Electrophilic Pathway (Togni Reagent)

The consensus mechanism involves the activation of the hypervalent iodine reagent by a Cu(I) catalyst.

-

Activation: Cu(I) reduces the Togni reagent, generating a Cu(II) species and a

radical (or a transient Cu(III)- -

Transmetallation: The alkenyl boronate transfers the organic residue to the copper center.

-

Reductive Elimination: The C(

)-

Figure 1: Proposed catalytic cycle for the Cu-catalyzed trifluoromethylation using Togni's reagent. The pathway emphasizes the high-valent copper intermediate facilitating stereoretention.

Critical Parameters & Optimization

Before executing the protocol, review these variables which drastically affect yield.

| Parameter | Recommendation | Rationale |

| Copper Source | CuCl or CuTc | Cu(I) allows for facile oxidation to Cu(II)/Cu(III). CuCl is robust; CuTc (Copper(I) thiophene-2-carboxylate) is superior for sterically hindered substrates. |

| Ligand | 1,10-Phenanthroline | Stabilizes the Cu species and prevents aggregation. Bidentate nitrogen ligands are essential for the Togni pathway. |

| Solvent | MeOH or MeOH/DCM (1:1) | Methanol assists in the transmetallation step by activating the boronic acid (forming the boronate). |

| Atmosphere | Inert (Ar/N2) vs. Air | Togni Method: Strictly Inert. Oxygen can quench the radical intermediates or over-oxidize the catalyst. Langlois Method: Can tolerate air (often requires oxidant). |

| Temperature | 25°C - 40°C | Mild temperatures prevent protodeboronation (a common side reaction where the |

Experimental Protocols

Protocol A: High-Fidelity Stereoretentive Synthesis (Togni Method)

Best for: Late-stage drug intermediates, chiral substrates, and when E/Z geometry must be preserved.

Reagents:

-

Alkenyl Boronic Acid (1.0 equiv)

-

Togni Reagent II (1.2 equiv)

-

CuCl (10 mol%)

-

1,10-Phenanthroline (10 mol%)

-

Solvent: Degassed MeOH (0.1 M concentration)

Step-by-Step Workflow:

-

Catalyst Pre-complexation: In a glovebox or under Argon flow, add CuCl (9.9 mg, 0.1 mmol) and 1,10-Phenanthroline (18.0 mg, 0.1 mmol) to a flame-dried Schlenk tube. Add 2 mL of dry MeOH. Stir for 10 minutes until a clear/colored complex forms.

-

Substrate Addition: Add the Alkenyl Boronic Acid (1.0 mmol) and Togni Reagent II (1.2 mmol) to the reaction vessel.

-

Reaction: Seal the tube. Stir at ambient temperature (25°C) for 12–16 hours. Checkpoint: Monitor by TLC or LC-MS. The disappearance of the boronic acid is the primary indicator.

-

Workup: Dilute the mixture with Et2O or DCM (20 mL). Filter through a short pad of silica gel or Celite to remove copper salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Yield Expectation: 65–85% Stereoselectivity: >95% retention of configuration.

Protocol B: Cost-Effective Radical Functionalization (Langlois Method)

Best for: Early discovery, diversity-oriented synthesis, simple substrates.

Reagents:

-

Alkenyl Boronic Acid (1.0 equiv)

-

Sodium Triflinate (Langlois Reagent,

) (3.0 equiv) -

Cu(OAc)2 or CuCl (20 mol%)

-

TBHP (tert-Butyl hydroperoxide) (3.0 equiv) - Oxidant

-

Solvent: DMSO or CH3CN/H2O

Step-by-Step Workflow:

-

Setup: To a vial equipped with a stir bar, add Alkenyl Boronic Acid (0.5 mmol), Sodium Triflinate (1.5 mmol), and Cu(OAc)2 (0.1 mmol).

-

Solvent & Oxidant: Add DMSO (2.5 mL). Slowly add TBHP (70% in water, 1.5 mmol) dropwise. Caution: Exothermic.

-

Reaction: Stir at room temperature open to air (or loosely capped) for 24 hours. The reaction relies on the oxidative generation of

radicals. -

Workup: Quench with saturated

. Extract with EtOAc (3x). Wash organics with brine to remove DMSO. -

Purification: Standard flash chromatography.

Yield Expectation: 40–65% Stereoselectivity: Low to Moderate (Radical intermediates allow bond rotation).

Workflow Visualization

Figure 2: Operational workflow for the high-fidelity Togni reagent protocol.

Troubleshooting & Expert Tips

-

Protodeboronation: If you observe the alkene product without the

group (replaced by H), the reaction is too "wet" or the temperature is too high. Ensure anhydrous MeOH is used for Method A. -

Low Conversion: For electron-deficient alkenyl boronates, the transmetallation is slow. Increase catalyst loading to 20 mol% and switch solvent to DMF/MeOH (1:1).

-

Purification Issues: Organocopper residues can streak on silica. Washing the crude organic layer with 10% aqueous ammonia or EDTA solution before chromatography helps remove residual copper.

References

-

Parsons, A. T., & Buchwald, S. L. (2011).[3] Copper-Catalyzed Trifluoromethylation of Unactivated Olefins. Angewandte Chemie International Edition. [Link][3]

-

Liu, T., & Shen, Q. (2011).[4] Copper-Catalyzed Trifluoromethylation of Aryl- and Alkenylboronic Acids with An Electrophilic Trifluoromethylating Reagent. Organic Letters. [Link]

-

Xu, J., Fu, Y., & Liu, L. (2011). Copper-catalyzed trifluoromethylation of terminal alkenes with Togni's reagent. Chemical Communications. [Link]

-

Ye, Y., & Sanford, M. S. (2012). Merging visible-light photocatalysis and transition-metal catalysis in the copper-catalyzed trifluoromethylation of boronic acids with CF3I. Journal of the American Chemical Society. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Copper-Mediated Radical Trifluoromethylation of Unsaturated Potassium Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. Copper-Catalyzed Trifluoromethylation of Aryl and Vinyl Boronic Acids with An Electrophilic Trifluoromethylating Reagent [organic-chemistry.org]

Application Note: Precision Suzuki-Miyaura Coupling of Cyclopropyl Boronates

Executive Summary & Strategic Importance

The introduction of a cyclopropyl motif is a high-value tactic in medicinal chemistry, often used to restrict conformational flexibility, improve metabolic stability (blocking P450 oxidation sites), and modulate lipophilicity without adding excessive molecular weight. However, installing this group via Suzuki-Miyaura coupling is non-trivial.

Unlike standard aryl-aryl couplings, cyclopropyl boronates possess a C(sp³)–B bond , making transmetallation significantly slower and more difficult. Furthermore, while cyclopropyl rings are resistant to

This guide moves beyond generic "screening kits" to provide a mechanistic rationale for ligand and reagent selection, focusing on three robust protocols: RuPhos-mediated coupling of trifluoroborates , Tricyclohexylphosphine-mediated coupling of boronic acids , and the MIDA boronate "slow-release" strategy .

Mechanistic Bottlenecks

To troubleshoot failures, one must understand the failure mode. The coupling of cyclopropyl boronates faces two primary hurdles:

-

The Transmetallation Energy Barrier: The transfer of an alkyl group (even a strained one like cyclopropyl) from Boron to Palladium is kinetically slower than aryl transfer. This allows competing side reactions (protodeboronation, homocoupling) to dominate.

-

Protodeboronation: While cyclopropylboronic acids are more stable than 2-pyridyl boronates, they can still degrade under the hot, basic aqueous conditions required to force transmetallation.

Visualization: The Kinetic Landscape

The following diagram illustrates the critical decision points in the catalytic cycle where specific reagents intervene.

Figure 1: The catalytic cycle highlighting Transmetallation as the critical bottleneck for cyclopropyl substrates.

Reagent Selection Guide

| Component | Recommendation | Mechanistic Rationale |

| Ligand | RuPhos or XPhos | These bulky, electron-rich Buchwald ligands create a protective pocket around the Pd center, facilitating the difficult C(sp³)-transmetallation and preventing catalyst decomposition. P(Cy)₃ is a cost-effective alternative for simpler bromides. |

| Boron Source | Potassium Trifluoroborate (-BF₃K) | Superior to boronic acids. They are air-stable, have precise stoichiometry, and release the active boronic acid slowly in situ, minimizing protodeboronation. |

| Base | Cs₂CO₃ or K₃PO₄ | Stronger inorganic bases are usually required to activate the sp³-boron species. Cesium often provides a "cesium effect" (solubility/counter-ion effect) in toluene systems. |

| Solvent | Toluene/Water (3:1) | The biphasic system is non-negotiable for trifluoroborates. Water is required to hydrolyze the -BF₃K to the active -B(OH)₂ species. |

Experimental Protocols

Protocol A: The "Gold Standard" (Trifluoroborates)

Best for: Aryl chlorides, heteroaryl halides, and scale-up. Ref: Based on Molander conditions.

Reagents:

-

Aryl Halide (1.0 equiv)

-

Potassium Cyclopropyl Trifluoroborate (1.5 equiv)

-

Pd(OAc)₂ (2–5 mol%)

-

RuPhos (4–10 mol%) (maintain 1:2 Pd:Ligand ratio)

-

Cs₂CO₃ (3.0 equiv)[1]

-

Solvent: Toluene/Water (3:1 v/v, 0.2 M concentration)

Procedure:

-

Charge Solids: Add aryl halide (if solid), cyclopropyl-BF₃K, Pd(OAc)₂, RuPhos, and Cs₂CO₃ to a reaction vial equipped with a stir bar.

-

Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

-

Solvent Addition: Add degassed Toluene and Water via syringe.

-

Reaction: Heat to 80–100 °C with vigorous stirring (1000 rpm) for 12–24 hours. Note: Vigorous stirring is crucial for biphasic kinetics.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄ and concentrate.

Protocol B: The "Cost-Effective" Method (Boronic Acids)

Best for: Aryl bromides and simple substrates. Ref: Based on Deng/Li conditions.

Reagents:

-

Aryl Bromide (1.0 equiv)

-

Cyclopropylboronic Acid (1.3–1.5 equiv)

-

Pd(OAc)₂ (5 mol%)[2]

-

Tricyclohexylphosphine (PCy₃) (10 mol%)[2]

-

K₃PO₄ (3.0 equiv)

-

Solvent: Toluene/Water (20:1) or Dioxane/Water (10:1)

Procedure:

-

Pre-complexation: In the reaction vessel, mix Pd(OAc)₂ and PCy₃ in the solvent and stir for 10 mins under Argon to generate the active catalyst.

-

Addition: Add the Aryl Bromide, Cyclopropylboronic acid, and K₃PO₄.

-

Reaction: Heat to 100 °C for 12 hours.

-

Workup: Standard extraction.

Protocol C: The "Rescue" Method (MIDA Boronates)

Best for: Unstable substrates, slow reactions, or when protodeboronation is rapid. Ref: Burke conditions.

Reagents:

-

Aryl Halide (1.0 equiv)

-

Cyclopropyl MIDA Boronate (1.5 equiv)

-

Pd(OAc)₂ (2 mol%) / XPhos (4 mol%) OR Pd(dppf)Cl₂

-

K₃PO₄ (3.0 equiv)

-

Solvent: THF/Water (10:1) or Dioxane/Water (5:1)

Procedure:

-

Concept: The MIDA boronate hydrolyzes slowly under these conditions, keeping the concentration of free boronic acid low.[3] This prevents the "flooding" of the system that leads to side reactions.

-

Execution: Combine all reagents, purge with Argon, and heat to 60–80 °C . The reaction may take longer (24–48h) due to the slow release mechanism.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| No Conversion | Catalyst death or oxidative addition failure. | Switch from PCy₃ to RuPhos or XPhos . Increase Temp to 110 °C. Ensure inert atmosphere is rigorous (O₂ kills alkyl-Pd species). |

| Protodeboronation (Cyclopropane detected) | Boronate instability.[4][5][6][7] | Switch to MIDA boronate or -BF₃K salt. Lower temperature and extend time. Reduce water ratio (but do not eliminate it). |

| Homocoupling (Ar-Ar) | Oxygen leak or slow transmetallation. | Degas solvents by sparging (bubbling Ar) for 15 mins, not just purging headspace. Add the boronate in portions. |

| Incomplete Conversion | Catalyst poisoning. | Add PEPPSI-iPr (NHC catalyst) which is more robust than phosphines. |

Decision Tree for Optimization

Figure 2: Workflow for selecting the appropriate protocol based on substrate properties.

References

-

Molander, G. A., & Gormisky, P. E. (2008). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Cyclopropyl- and Cyclobutyltrifluoroborates. Journal of Organic Chemistry.

-

Wallace, D. J., & Chen, C. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters.

-

Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[4] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates. Journal of the American Chemical Society.[4]

-

Charette, A. B., et al. (2010). Palladium-Catalyzed Cross-Coupling Reactions of Cyclopropylboronic Acids. Chemical Reviews.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.

Sources

- 1. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. audreyli.com [audreyli.com]

- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

Application Note: Reagents and Protocols for Synthesizing Trifluoromethyl Cyclopropanes

[1][2][3][4]

Executive Summary & Strategic Overview

The trifluoromethyl cyclopropane moiety combines the conformational rigidity of the cyclopropane ring with the bioisosteric and physicochemical properties of the trifluoromethyl group.[1] Synthesizing this motif presents a unique challenge: the electron-withdrawing nature of the

Current synthetic strategies fall into two primary classes:

-

Class I (Carbene Transfer): Transfer of a

-carbene equivalent to an unfunctionalized alkene. This is the most direct and versatile approach for late-stage functionalization. -

Class II (Methylene Transfer): Cyclopropanation of an electron-deficient

-alkene using methylene transfer reagents (e.g., Simmons-Smith).

This guide focuses on Class I , as it allows for the installation of the

Mechanistic Pathways & Reagent Selection[6]

The selection of a reagent dictates the safety profile, diastereoselectivity, and scalability of the reaction.

The Mechanistic Landscape

The dominant pathway involves the generation of a metal-stabilized trifluoromethyl carbene intermediate. Unlike non-fluorinated carbenes, the

Figure 1: General catalytic cycle for transition-metal catalyzed trifluoromethyl cyclopropanation.

Key Reagents and Protocols

Reagent A: Trifluoroethylamine Hydrochloride (TFEA-HCl)

Role: In situ source of Trifluoromethyl Diazomethane (

This reagent system avoids the isolation of the potentially explosive

Protocol 1: Iron-Catalyzed Aqueous Cyclopropanation

Rationale: Iron porphyrins are robust, inexpensive, and capable of operating in biphasic systems where the diazo compound is generated.

Materials:

-

Substrate: Styrene or terminal alkene (1.0 equiv)

-

Reagent: Trifluoroethylamine hydrochloride (TFEA-HCl) (1.5 - 2.0 equiv)

-

Oxidant: Sodium Nitrite (

) (1.5 - 2.0 equiv) -

Catalyst:

(Tetraphenylporphyrin iron(III) chloride) (1–2 mol%) -

Solvent:

/ Water / Acetate Buffer (pH 4.5)

Step-by-Step Procedure:

-

Catalyst Prep: In a round-bottom flask, dissolve the alkene (1.0 mmol) and

(0.01 mmol) in -

Buffer Phase: Add an aqueous acetate buffer solution (pH 4.5, 5 mL) to create a biphasic mixture.

-

Reagent Addition: Add solid TFEA-HCl (1.5 mmol) to the aqueous layer.

-

Initiation: Slowly add

(1.5 mmol) dissolved in a minimum amount of water dropwise over 30 minutes at 0°C to room temperature. -

Reaction: Stir vigorously for 12–24 hours. The

generated partitions into the DCM layer and reacts with the iron-carbene. -

Workup: Separate layers. Extract aqueous layer with DCM. Dry organics over

and concentrate. -

Purification: Silica gel chromatography.

Validation Check:

-

Color Change: The reaction mixture often shifts from dark brown/red (Fe-catalyst) to a lighter shade upon completion.

-

Safety: No accumulation of yellow diazo gas should be observed in the headspace if stirring is adequate.

Reagent B: 2,2,2-Trifluorodiazoethane ( ) [Flow Chemistry]

Role: High-throughput, anhydrous reagent. Best For: Large-scale synthesis, moisture-sensitive substrates, and highly enantioselective Rh-catalyzed reactions.

Handling isolated

Protocol 2: Rhodium-Catalyzed Asymmetric Cyclopropanation (Flow-Batch Hybrid)

Rationale: Rhodium(II) carboxylates (e.g., Davies' catalyst) require anhydrous conditions for maximum enantioselectivity (

Materials:

-

Precursor: Trifluoroethylamine hydrochloride.[3]

-

Catalyst:

or -

Substrate: Vinyl arene or enol ether.

Workflow Diagram (Graphviz):

Figure 2: Flow generation of anhydrous TFDM coupled with batch asymmetric catalysis.

Protocol Summary: